2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-2-yl)amino]ethyl]benzamide
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Overview
Description
2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-2-yl)amino]ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a trichloromethyl group, and a dioxothiolan ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-2-yl)amino]ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield 2-methylbenzamide.
Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trichloromethyl chloroformate and an appropriate catalyst.
Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized by reacting a suitable thiol with an oxidizing agent to form the dioxothiolan structure.
Coupling Reactions: The final step involves coupling the benzamide core with the trichloromethyl and dioxothiolan intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-2-yl)amino]ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.
Reduction: The trichloromethyl group can be reduced to form dichloromethyl or chloromethyl derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dichloromethyl or chloromethyl derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-2-yl)amino]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-2-yl)amino]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group and dioxothiolan ring are believed to play key roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl]benzamide
- 2-methyl-N-[2,2,2-trichloro-1-(3-m-tolyl-thiourea)ethyl]benzamide
Uniqueness
2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-2-yl)amino]ethyl]benzamide is unique due to the presence of the dioxothiolan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-2-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N2O3S/c1-9-5-2-3-6-10(9)12(20)19-13(14(15,16)17)18-11-7-4-8-23(11,21)22/h2-3,5-6,11,13,18H,4,7-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBHITHUVKGANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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